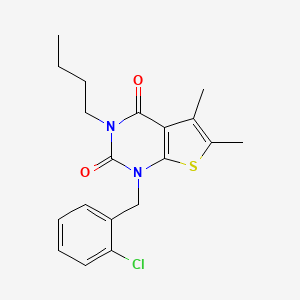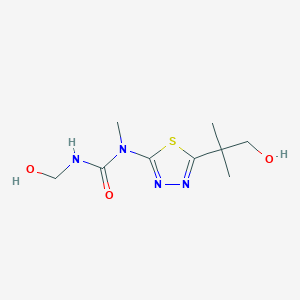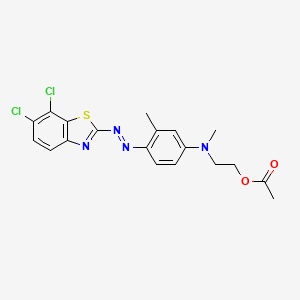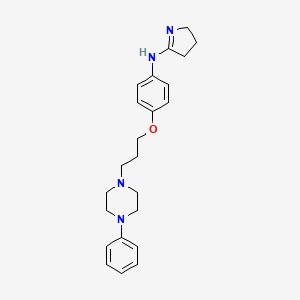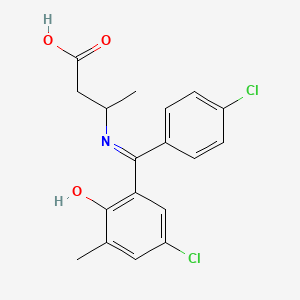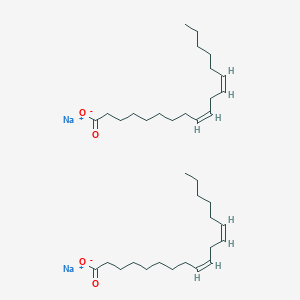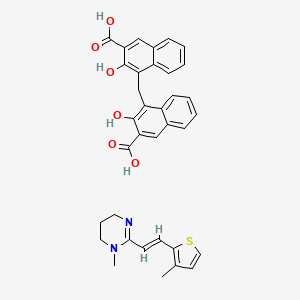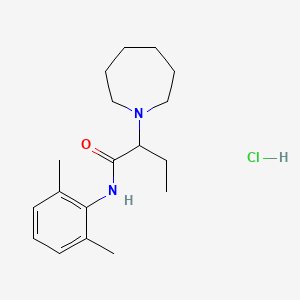
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of the hexahydro and dimethylphenyl groups further adds to its complexity and potential reactivity.
Métodos De Preparación
The synthesis of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves several steps, typically starting with the preparation of the azepine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into smaller fragments
Aplicaciones Científicas De Investigación
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
Comparación Con Compuestos Similares
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in reactivity and applications.
1H-Azepine-1-acetamide derivatives: Various derivatives of the azepine ring system exhibit different chemical and biological properties, making them useful for diverse applications
Propiedades
Número CAS |
118564-55-9 |
|---|---|
Fórmula molecular |
C18H29ClN2O |
Peso molecular |
324.9 g/mol |
Nombre IUPAC |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-16(20-12-7-5-6-8-13-20)18(21)19-17-14(2)10-9-11-15(17)3;/h9-11,16H,4-8,12-13H2,1-3H3,(H,19,21);1H |
Clave InChI |
GUEVUIKHBVKSEI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2CCCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


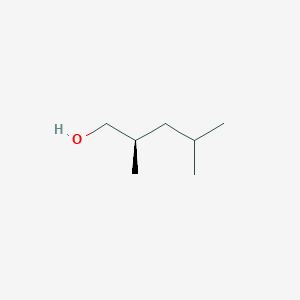
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
